molecular formula C21H21N5O3 B5168904 1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone

1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone

Cat. No.: B5168904
M. Wt: 391.4 g/mol
InChI Key: OFSQPFDGVODKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone is not fully understood. However, it is believed to exert its antifungal and anticancer effects by inhibiting certain enzymes and signaling pathways within cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. It has also been shown to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone in lab experiments include its potent antifungal and anticancer activity, as well as its relatively easy synthesis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone. One potential direction is the development of new antifungal drugs based on this compound. Another direction is the further study of its anticancer activity and its potential use in cancer therapy. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in various experimental settings.

Synthesis Methods

The synthesis of 1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzoyl azide to form 4-(2-azido-2-phenylacetyl)anisole. This intermediate is then reacted with piperazine to form the final product.

Scientific Research Applications

1-(4-methoxybenzyl)-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]-2-piperazinone has been used in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent antifungal activity, making it a potential candidate for the development of new antifungal drugs. It has also been studied for its potential use as an anticancer agent.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-[2-(1H-1,2,4-triazol-5-yl)benzoyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-29-16-8-6-15(7-9-16)12-25-10-11-26(13-19(25)27)21(28)18-5-3-2-4-17(18)20-22-14-23-24-20/h2-9,14H,10-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSQPFDGVODKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2=O)C(=O)C3=CC=CC=C3C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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